![molecular formula C16H14FNO4 B2555171 5-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2248287-52-5](/img/structure/B2555171.png)
5-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid
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Description
5-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid is a chemical compound. It is a fluorinated benzoic acid derivative .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, 5-Fluoro-2-methylbenzoic acid is utilized in the synthesis of 3-arylisoquinolinones with benzonitrile through a lithiation reaction . Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of this compound .Chemical Reactions Analysis
5-Fluoro-2-methylbenzoic acid reacts with saturated ketones in a bimetallic Ir/Cu catalytic reaction . The resulting 3-arylisoquinolinones exhibit antiproliferative activity against cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 5-Fluoro-2-methylbenzoic acid has an average mass of 154.138 Da and a monoisotopic mass of 154.043015 Da .Safety and Hazards
properties
IUPAC Name |
5-fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-10-7-12(17)8-13(15(19)20)14(10)18-16(21)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKNQSSVCSOJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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